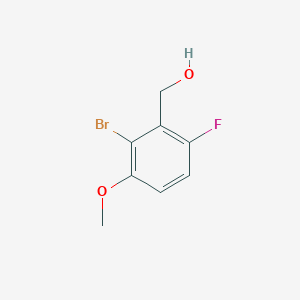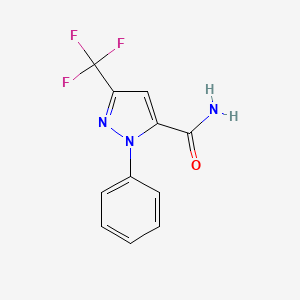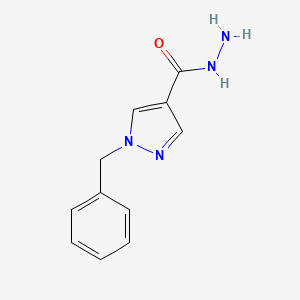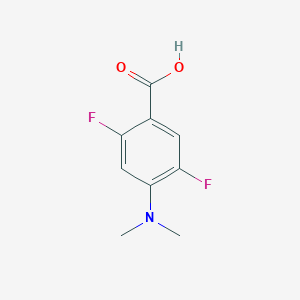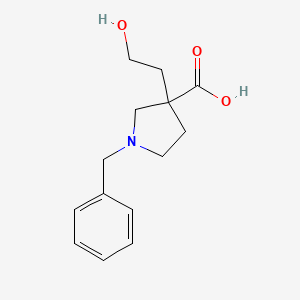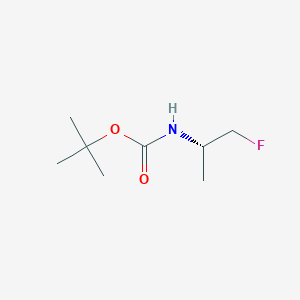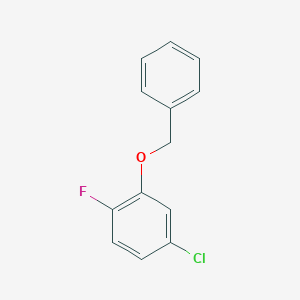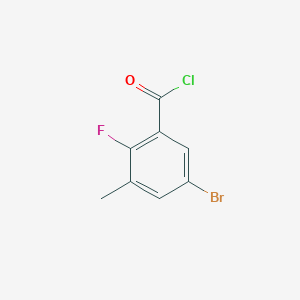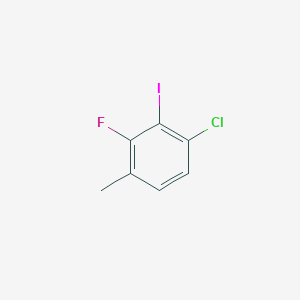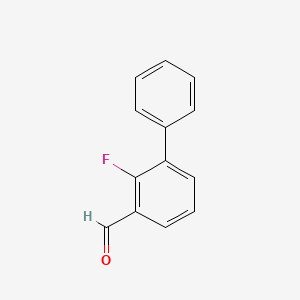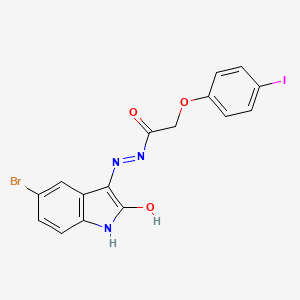
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is a novel compound synthesized through a reaction between 4-iodophenoxyacetic acid and 5-bromo-3-hydrazidyl-2-oxoindoline. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-oxidant effects. It has also been studied for its potential applications in the treatment of a range of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been suggested that the compound may act as an antioxidant, scavenging free radicals and thus reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of in vitro and in vivo models. In vitro studies have demonstrated that the compound has anti-inflammatory, anti-allergic, and anti-oxidant effects. In vivo studies have shown that the compound has a protective effect against oxidative stress and can reduce symptoms of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its low cost, high yield, and ease of synthesis. In addition, the compound has been found to possess a variety of biological activities, making it a useful tool for studying a range of diseases. The main limitation of the compound is its lack of specificity, as it has been found to inhibit a variety of enzymes and pathways.
Zukünftige Richtungen
The potential future directions for 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline research include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, the compound could be studied for its potential to act as a drug delivery system, and its ability to target specific tissues and organs could be explored. Finally, further research into the compound’s mechanism of action and its potential to interact with other drugs could be conducted.
Synthesemethoden
The synthesis of 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline is based on the reaction between 4-iodophenoxyacetic acid and 5-bromo-3-hydrazidyl-2-oxoindoline. This reaction is carried out in aqueous solution at room temperature, and the reaction time is approximately 30 minutes. The yield of the product is approximately 95%.
Wissenschaftliche Forschungsanwendungen
The compound 5-Bromo-3-(2-(4-iodophenoxy)acetylhydrazidyl)-2-oxoindoline has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-oxidant effects. In addition, it has been studied for its potential applications in the treatment of a range of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrIN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7,19,23H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULZXXKZHJVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


